![molecular formula C10H10N2O2S B3022614 Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate CAS No. 225525-63-3](/img/structure/B3022614.png)

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Descripción general

Descripción

“Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 225525-63-3 . Its molecular weight is 222.27 . The IUPAC name for this compound is methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate .

Synthesis Analysis

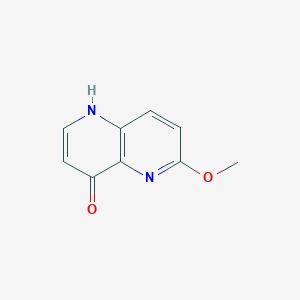

The synthesis of similar compounds has been described in the literature. For instance, an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been reported . These compounds can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate” is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The InChI code for this compound is 1S/C10H10N2O2S/c1-5-3-6 (9 (13)14-2)4-7-8 (5)12-10 (11)15-7/h3-4H,1-2H3, (H2,11,12) .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole-based compounds have been found to exhibit antioxidant activity . For example, in a study, compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antibacterial Activity

Thiazole derivatives have shown significant antibacterial activity. In one study, a synthesized compound showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin .

Antifungal Activity

Thiazole compounds have also been found to have antifungal properties . For instance, Abafungin is a thiazole-based compound that is used as an antifungal drug .

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory properties . They can modulate the activity of many enzymes involved in metabolism .

Anticancer Activity

Thiazole compounds have been used in the development of anticancer drugs. For example, Tiazofurin is a thiazole-based compound that is used as an anticancer drug .

Antiviral Activity

Thiazole-based compounds like Ritonavir have been used as antiretroviral drugs .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . They play a role in the synthesis of neurotransmitters, such as acetylcholine .

Enzyme Inhibition

Thiazole-based compounds have been found to inhibit certain enzymes. For example, some compounds have shown weak COX-1 inhibitory activity .

Safety and Hazards

Direcciones Futuras

Thiazoles, including “Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate”, have significant potential in the rapidly expanding chemical world of compounds. They exhibit notable pharmacological actions, making them of special interest to medicinal chemists . Future research may focus on exploring the chemical space around these molecules and their potential applications in drug discovery .

Mecanismo De Acción

Target of Action

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 2.11, indicating its potential to cross biological membranes .

Result of Action

Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .

Propiedades

IUPAC Name |

methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCRMZWBOIVMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3022531.png)

![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)

![2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile](/img/structure/B3022545.png)

![{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B3022548.png)